molecular formula C9H12N4O5S B12342139 Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate

Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate

Cat. No.: B12342139
M. Wt: 288.28 g/mol
InChI Key: GDVLFYMYOIMLJX-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate is a complex organic compound that features a thiadiazole ring, an ethoxycarbonyl group, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the introduction of the ethoxycarbonyl and hydroxyimino groups. Common reagents used in these reactions include ethyl chloroformate, hydrazine derivatives, and oxime-forming agents. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various derivatives with different functional groups .

Scientific Research Applications

Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include modulation of signal transduction, interference with metabolic processes, and induction of cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl2-(5-((methoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate
  • Ethyl2-(5-((propoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate

Uniqueness

Ethyl2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N4O5S

Molecular Weight

288.28 g/mol

IUPAC Name

ethyl (2Z)-2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]-2-hydroxyiminoacetate

InChI

InChI=1S/C9H12N4O5S/c1-3-17-7(14)5(12-16)6-10-8(19-13-6)11-9(15)18-4-2/h16H,3-4H2,1-2H3,(H,10,11,13,15)/b12-5-

InChI Key

GDVLFYMYOIMLJX-XGICHPGQSA-N

Isomeric SMILES

CCOC(=O)/C(=N\O)/C1=NSC(=N1)NC(=O)OCC

Canonical SMILES

CCOC(=O)C(=NO)C1=NSC(=N1)NC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.